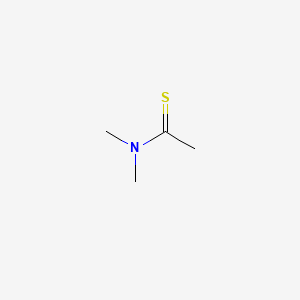

N,N-Dimethylthioacetamide

Vue d'ensemble

Description

“N,N-Dimethylthioacetamide” is a chemical compound used as pharmaceutical intermediates . It is a dipolar, aprotic, high-boiling, oily solvent and reagent . It is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Molecular Structure Analysis

The molecular formula of “this compound” is CHNS . Its average mass is 103.186 Da and its monoisotopic mass is 103.045570 Da .

Chemical Reactions Analysis

The decay dynamics of “this compound” after excitation to the S3 (ππ*) state was studied using resonance Raman spectroscopy and complete active space self-consistent field method calculations . The UV-absorption and vibrational spectra were assigned .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 104.4±23.0 °C at 760 mmHg, and a vapour pressure of 30.8±0.2 mmHg at 25°C . Its enthalpy of vaporization is 34.3±3.0 kJ/mol and its flash point is 17.0±22.6 °C . It has a molar refractivity of 31.6±0.3 cm3 .

Applications De Recherche Scientifique

Analytical Applications in Pharmacology N,N-Dimethylthioacetamide (DMA) is extensively employed in the pharmaceutical sector. A study by Rosser et al. (2023) formulated and validated a liquid chromatography-tandem mass spectrometry method for quantifying this compound and its metabolite in pediatric plasma, primarily for patients receiving busulfan, a chemotherapy drug. The method exhibited linear responses, precise calibration, and stability across various storage conditions, marking its utility in therapeutic monitoring and pharmacokinetic studies (Rosser et al., 2023).

Industrial and Occupational Health Monitoring this compound also finds applications in industrial settings, particularly in the textile and plastics industries. Princivalle et al. (2010) identified a new biomarker, S-(acetamidomethyl)mercapturic acid (AMMA), for monitoring occupational exposure to DMA, suggesting its utility in ensuring workplace safety. The study highlighted the kinetics of AMMA and its correlation with DMA exposure, thereby serving as a critical tool for occupational health surveillance (Princivalle et al., 2010).

Toxicological Studies The compound's toxicological profile has been explored in various studies. Khera et al. (2020) investigated the effects of DMA on male fertility, revealing its potential to impair spermatogenesis and cause infertility in rats. This study provides valuable insights into the reproductive toxicology of DMA, advocating for cautious use, especially in pharmaceutical formulations (Khera et al., 2020).

Chemical and Physical Property Analysis A thermodynamic study by Štejfa et al. (2020) offered an in-depth analysis of acetamide derivatives, including this compound. This research, focusing on phase behavior, vapor pressures, and thermodynamic properties, enhances our understanding of the compound's physical and chemical characteristics, thereby facilitating its application in various industrial and scientific contexts (Štejfa et al., 2020).

Solvent Dynamics Studies The solvent effect on the rotational barriers of this compound was meticulously studied by Wiberg & Rush (2001). Their research employed ab initio theory and NMR spectroscopy, offering substantial insights into the solvent impacts, especially in aprotic, nonaromatic solvents. Such studies are pivotal in comprehending the molecular behavior of DMA in different solvent environments, aiding its application in chemical synthesis and analysis (Wiberg & Rush, 2001).

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been suggested that dmta may interact with its targets to suppress the secretion of proinflammatory cytokines . This interaction could result in changes to cellular processes and responses, potentially leading to anti-inflammatory effects .

Biochemical Pathways

DMTA may affect various biochemical pathways. One potential pathway is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . DMTA may inhibit the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα), which could lead to the suppression of proinflammatory cytokines .

Pharmacokinetics

A study on a similar compound, n,n-dimethyltryptamine (dmt), showed that dmt has a rapid onset and short duration of action, suggesting that dmta may have similar pharmacokinetic properties .

Result of Action

Based on its potential anti-inflammatory effects, dmta could potentially reduce inflammation and associated symptoms .

Propriétés

IUPAC Name |

N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4(6)5(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNQXZAHNDFIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060892 | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

631-67-4 | |

| Record name | N,N-Dimethylethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylthioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

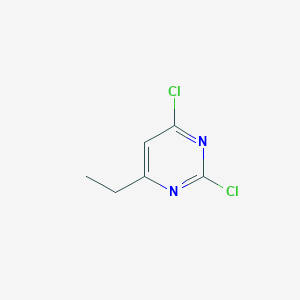

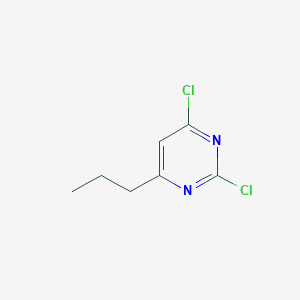

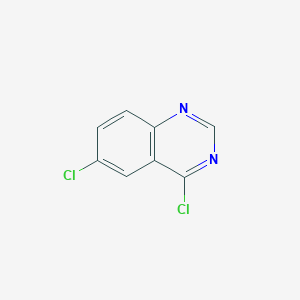

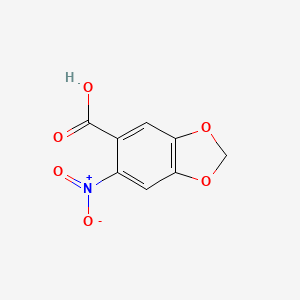

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.